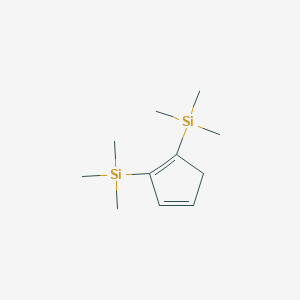![molecular formula C19H19N5O B13824531 4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, indole compounds, and various reagents for functional group modifications. Common synthetic routes may involve:
Condensation reactions: Combining indole derivatives with pyridine precursors under acidic or basic conditions.
Substitution reactions: Introducing methoxymethyl and methyl groups through nucleophilic substitution.
Cyclization reactions: Forming the pyridine ring structure through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.
Other pyridine derivatives: Compounds with similar core structures but different substituents, such as 4-methylpyridine or 2,6-dimethylpyridine.
Indole derivatives: Compounds with indole rings and various functional groups, such as 2-methylindole or 3-formylindole.
Uniqueness
The uniqueness of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H19N5O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-(methoxymethyl)-6-methyl-2-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N5O/c1-12-8-14(11-25-3)16(9-20)19(22-12)24-21-10-17-13(2)23-18-7-5-4-6-15(17)18/h4-8,10,23H,11H2,1-3H3,(H,22,24)/b21-10+ |
InChI-Schlüssel |
IPIKXJDLBOJKGO-UFFVCSGVSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(NC3=CC=CC=C32)C)C#N)COC |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(NC3=CC=CC=C32)C)C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
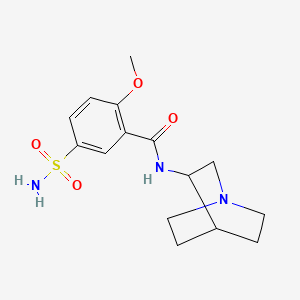
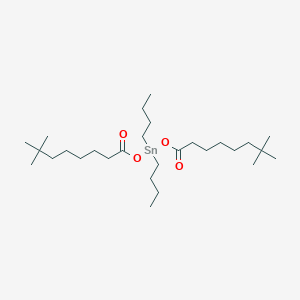
![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
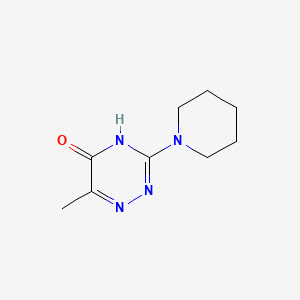
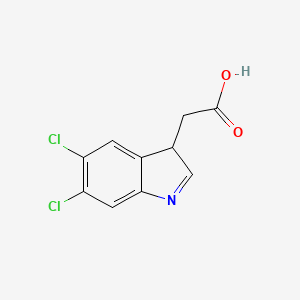
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
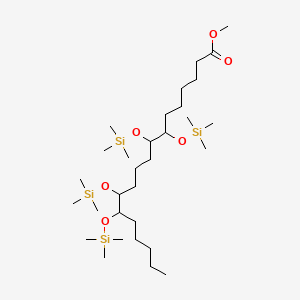
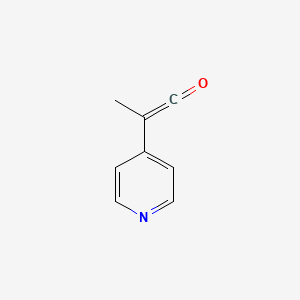
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
